molecular formula C18H17ClN4O2 B2879382 1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea CAS No. 1396885-89-4

1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Cat. No. B2879382
CAS RN: 1396885-89-4
M. Wt: 356.81
InChI Key: RDXYXGJSBXYKQR-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the urea family and has been synthesized using different methods.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of urea derivatives, including compounds structurally related to "1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea", has been extensively studied. For instance, the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate have been explored, highlighting the chemical transformations that lead to various urea compounds with potential biological activities (Papadopoulos, 1984). Another study details the synthesis of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system, demonstrating the versatility of urea derivatives in forming complex heterocyclic structures (Petridou-Fischer & Papadopoulos, 1984).

Potential Anticancer Applications

Research has also focused on the potential anticancer applications of urea derivatives. A study on 1-Aryl-3-(2-chloroethyl) ureas and their cytotoxicity evaluation on human adenocarcinoma cells in vitro suggests that certain urea compounds exhibit significant cytotoxic activities, making them potential candidates for anticancer agents (Gaudreault et al., 1988).

Conformational Adjustments and Assembly Insights

The conformational adjustments and assembly behavior of urea-based compounds have been studied, revealing insights into their chemical behavior and potential for creating molecular assemblies. For example, research on the conformational adjustments over synthons of urea and thiourea-based assemblies indicates the intricacies of molecular interactions and potential for designing molecular structures with specific properties (Phukan & Baruah, 2016).

Complexation and Unfolding Behavior

Studies on the complexation-induced unfolding of heterocyclic ureas reveal how these compounds interact with other molecules, leading to the formation of multiply hydrogen-bonded complexes. This research provides a foundation for understanding the molecular interactions that govern the behavior of urea derivatives in various contexts (Corbin et al., 2001).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(3-methyl-4-oxophthalazin-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-23-17(24)15-5-3-2-4-14(15)16(22-23)11-21-18(25)20-10-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXYXGJSBXYKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

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